molecular formula C16H16OS B15470150 1-Phenyl-3-(phenylsulfanyl)butan-1-one CAS No. 55181-35-6

1-Phenyl-3-(phenylsulfanyl)butan-1-one

Cat. No.: B15470150
CAS No.: 55181-35-6
M. Wt: 256.4 g/mol
InChI Key: UGPRASPGFZIWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(phenylsulfanyl)butan-1-one is a chemical compound of interest in scientific research. While specific biological data for this compound is limited in the public domain, its structural features, including a phenylsulfanyl moiety, are found in compounds with diverse research applications. For instance, structurally related sulfanyl-containing ketones have been investigated for their potential to suppress melanin synthesis and melanosome maturation, acting as non-competitive inhibitors of tyrosinase in both in vitro and in vivo models . This suggests potential research value for 1-Phenyl-3-(phenylsulfanyl)butan-1-one in the study of hyperpigmentation and as a candidate for development in dermatological and cosmeceutical research. Researchers can utilize this compound to explore its specific mechanism of action, efficacy, and safety profile. Our product is supplied as a high-purity compound to ensure consistent and reliable results in your experimental workflows. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

55181-35-6

Molecular Formula

C16H16OS

Molecular Weight

256.4 g/mol

IUPAC Name

1-phenyl-3-phenylsulfanylbutan-1-one

InChI

InChI=1S/C16H16OS/c1-13(18-15-10-6-3-7-11-15)12-16(17)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

UGPRASPGFZIWLI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Substituent Position Functional Group Key Applications/Properties Reference
1-Phenyl-3-(phenylsulfanyl)butan-1-one 3-position -S-C$6$H$5$ Potential biological activity, synthetic intermediate
4-(Phenylsulfanyl)butan-2-one 4-position -S-C$6$H$5$ Neuroprotective effects in Alzheimer’s models
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one 3,3-dimethyl, 1-position -SO$2$-C$6$H$_5$ High-yield synthesis (84.1%)
1-Phenyl-3-(dioxaborolan-2-yl)butan-1-one 3-position -B(OR)$_2$ β-Borylation reactions (70% yield)
2-Phenyl-1-(thiophen-3-yl)butan-1-one 1-position Thiophene Organic synthesis intermediate

Key Observations :

  • Positional Effects : The placement of the sulfanyl group (e.g., 3- vs. 4-position) influences biological activity. For example, 4-(phenylsulfanyl)butan-2-one demonstrated improved fear memory retrieval in Alzheimer’s disease mice, likely due to enhanced bioavailability from ketone positioning .
  • Functional Group Impact : Sulfonyl (-SO$2$-) and boronate ester (-B(OR)$2$) substituents alter reactivity. Sulfonyl derivatives exhibit higher synthetic yields (84.1%) compared to sulfanyl or boronate analogues, possibly due to stabilized intermediates .

Key Observations :

  • Sulfonyl groups are introduced via sulphinic acid reagents under mild conditions, enabling high yields .
  • Boronate esters require specialized catalysts (e.g., silylborane) and exhibit moderate yields, reflecting challenges in boron-heteroatom bond formation .

Physical and Crystallographic Properties

  • Intermolecular Interactions : Crystallographic studies of sulfanyl-containing compounds reveal C–H···O hydrogen bonding and aromatic stacking (centroid–centroid distance = 3.768 Å), enhancing thermal stability .
  • Comparison with Sulfonyl Analogues : Sulfonyl groups form stronger hydrogen bonds (e.g., C–H···O), increasing melting points (80–81°C for sulfonyl vs. liquid/oil forms for sulfanyl derivatives) .

Q & A

Basic Research Questions

Q. What strategies are effective for synthesizing 1-Phenyl-3-(phenylsulfanyl)butan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 1-phenylbutan-1-one with thiophenol in the presence of a base (e.g., KOH) under reflux conditions. Optimization involves controlling stoichiometry, temperature (typically 80–100°C), and solvent polarity (e.g., THF or DMF) to maximize yield .
  • Data Analysis : Monitor reaction progress via TLC or GC-MS. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize 1-Phenyl-3-(phenylsulfanyl)butan-1-one?

  • NMR : The ketone carbonyl (C=O) appears at ~205–210 ppm in 13C^{13}\text{C} NMR. The phenylsulfanyl group’s protons resonate as multiplet signals in aromatic regions (δ 7.2–7.5 ppm in 1H^{1}\text{H} NMR) .
  • IR : Strong C=O stretch at ~1680–1720 cm1^{-1} and C-S vibration at ~650–700 cm1^{-1} .
  • MS : Molecular ion peak ([M+H]+^+) at m/z 256.3 (C16_{16}H16_{16}OS) with fragmentation patterns indicating loss of phenylsulfanyl (C6_6H5_5S) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization : Use slow evaporation in solvents like ethanol or dichloromethane. Challenges include polymorphism due to flexible butanone chain and sulfur interactions. SHELXL ( ) is recommended for refinement, leveraging its robust handling of non-hydrogen atoms (e.g., sulfur) .

Advanced Research Questions

Q. How does the phenylsulfanyl group influence the compound’s reactivity in oxidation or reduction reactions?

  • Mechanistic Insights : The sulfur atom acts as an electron donor, stabilizing intermediates during oxidation (e.g., forming sulfoxide/sulfone derivatives). Reduction with NaBH4_4 may selectively target the ketone while preserving the thioether group. Computational DFT studies can map electron density shifts .
  • Experimental Design : Compare reaction outcomes with/without the sulfanyl group. Use 1H^{1}\text{H} NMR to track ketone conversion and LC-MS to identify oxidized sulfur products.

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine-rich proteins (e.g., kinases). The phenylsulfanyl group may form hydrophobic interactions or disrupt disulfide bonds. Validate with SPR (surface plasmon resonance) assays .
  • Data Interpretation : Compare docking scores with structurally similar compounds (e.g., 1-(4-fluorophenyl)-4-phenylbutan-1-one; ) to assess substituent effects.

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter physicochemical properties?

  • Case Study : Introduce fluorine at the para position of the phenyl ring (as in ) to enhance metabolic stability. LogP increases by ~0.5 units, confirmed via HPLC retention time analysis.
  • Synthetic Routes : Adapt methods from (fluorophenyl derivatives) using electrophilic fluorination reagents (e.g., Selectfluor).

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity and structural consistency?

  • Resolution : Use DSC (differential scanning calorimetry) to confirm melting points. Cross-check with elemental analysis (C, H, S) and XRD to rule out polymorphic variants .

Methodological Tables

Property Value/Technique Reference
Synthetic Yield Optimization72–85% (THF, 90°C, 12h)
13C^{13}\text{C} NMR (C=O)208.5 ppm
LogP (Predicted)3.8 (±0.2)
Crystallization SolventEthanol (slow evaporation, RT)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.